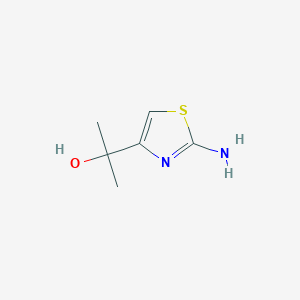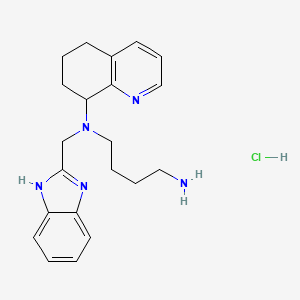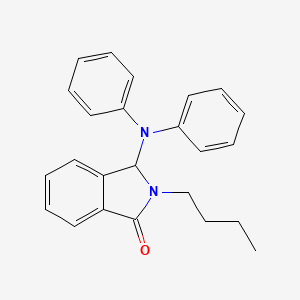
Adrenorphin trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adrenorphin trifluoroacetate is a synthetic octapeptide that acts as an agonist of μ-opioid receptors. It is a C-terminally amidated cleavage product corresponding to amino acids 210-218 of human proenkephalin A. This compound has been found in various species, including humans, mice, rats, and bovines. It is primarily involved in nociception, which is the sensory perception of pain .
准备方法
Synthetic Routes and Reaction Conditions
Adrenorphin trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive .
化学反应分析
Types of Reactions
Adrenorphin trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize methionine residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents in SPPS.
Major Products Formed
The major product formed from these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions can lead to modified peptides with altered biological activity .
科学研究应用
Adrenorphin trifluoroacetate has several scientific research applications:
Neuroscience: It is used to study pain perception and the role of μ-opioid receptors in nociception.
Pharmacology: Researchers use it to investigate the pharmacodynamics and pharmacokinetics of opioid receptor agonists.
Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.
Biochemistry: It serves as a model peptide for studying peptide synthesis, folding, and interactions with receptors
作用机制
Adrenorphin trifluoroacetate exerts its effects by selectively binding to μ-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The activation of μ-opioid receptors inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This inhibition reduces the perception of pain .
相似化合物的比较
Similar Compounds
Met5-Enkephalin-Arg6-Arg7-Val8-NH2: Another opioid peptide with similar receptor affinity.
Metorphamide: A peptide with comparable analgesic properties.
Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2: A peptide with a similar sequence and function.
Uniqueness
Adrenorphin trifluoroacetate is unique due to its high selectivity for μ-opioid receptors over κ- and δ-opioid receptors. This selectivity makes it a valuable tool for studying the specific effects of μ-opioid receptor activation without the confounding effects of other opioid receptors .
属性
分子式 |
C46H70F3N15O11S |
|---|---|
分子量 |
1098.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI 键 |
QAXMQVLLILLPAV-MWIHCNFISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)


![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)

![N-(3-chloro-2-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B12460460.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline](/img/structure/B12460462.png)

![5-(2-nitrophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12460465.png)

![N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide](/img/structure/B12460481.png)

